molecular formula C13H11BrO B1344318 1-(Bromomethyl)-2-phenoxybenzene CAS No. 82657-72-5

1-(Bromomethyl)-2-phenoxybenzene

Cat. No. B1344318
CAS RN: 82657-72-5
M. Wt: 263.13 g/mol
InChI Key: YQRIQBOWLXRKKG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-phenoxybenzene is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is structurally characterized by the presence of a bromomethyl group attached to a phenoxybenzene ring. This compound is not directly discussed in the provided papers, but its related derivatives and synthesis methods can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several studies. For instance, the synthesis of 1-bromo-2-(cyclopropylidenemethyl)benzene involves a palladium-catalyzed domino reaction, which could be analogous to potential synthetic routes for 1-(Bromomethyl)-2-phenoxybenzene . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination suggests a possible pathway for introducing bromomethyl groups onto a benzene ring . These methods could be adapted for the synthesis of 1-(Bromomethyl)-2-phenoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied. X-ray diffraction analysis has been used to determine the crystal structures of various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, revealing the preferred anti arrangement of bromomethyl groups . Similarly, the structure of 1-(Bromomethyl)-2-phenoxybenzene could be expected to exhibit specific conformational preferences due to the steric and electronic effects of the substituents.

Chemical Reactions Analysis

Brominated benzene compounds participate in a variety of chemical reactions. For example, the solvolytic elimination and hydrolysis of 2-bromo-4-dibromomethylphenol in 1,4-dioxane leads to the formation of 3-bromo-4-hydroxybenzaldehyde, indicating that bromomethyl groups can undergo nucleophilic substitution reactions . This reactivity could be relevant to 1-(Bromomethyl)-2-phenoxybenzene, as it may also be susceptible to similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of bromomethyl groups can affect the compound's boiling point, density, and solubility. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and packing motifs, which can impact their physical properties . Additionally, the catalytic reactivity of poly(N-bromobenzene-1,3-disulfonamide) for silylation reactions highlights the potential for brominated benzene compounds to act as catalysts or reagents in organic synthesis .

Scientific Research Applications

  • Synthesis and Characterisation of Isomeric Derivatives

    • Field : Organic Chemistry
    • Application Summary : Bromo-substituted precursors, such as bromopyrenes, serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .
    • Methods : The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
    • Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
  • Bromomethylation of Thiols

    • Field : Synthetic Chemistry
    • Application Summary : A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr .
    • Methods : The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
    • Results : The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .
  • Synthesis of Poly (styrene-b-methyl methacrylate) Block Copolymers

    • Field : Polymer Chemistry
    • Application Summary : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
    • Methods : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
    • Results : The study resulted in the successful synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
  • Hypercrosslinked Porous Polymer Materials

    • Field : Material Chemistry
    • Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
    • Methods : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
    • Results : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .
  • Bromothymol Blue

    • Field : Analytical Chemistry
    • Application Summary : Bromothymol blue is a pH indicator used in applications that require measuring substances that would have a relatively neutral pH (near 7) .
    • Methods : It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results : It is mostly used for measuring the presence of carbonic acid in a liquid .
  • Bromomethane

    • Field : Industrial Chemistry
    • Application Summary : Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br .
    • Methods : This colorless, odorless, nonflammable gas is produced both industrially and biologically .
    • Results : It was used extensively as a pesticide until being phased out by most countries in the early 2000s .
  • Hypercrosslinked Porous Polymer Materials

    • Field : Material Chemistry
    • Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
    • Methods : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
    • Results : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .
  • Bromothymol Blue

    • Field : Analytical Chemistry
    • Application Summary : Bromothymol blue is a pH indicator used in applications that require measuring substances that would have a relatively neutral pH (near 7) .
    • Methods : It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results : A common use is for measuring the presence of carbonic acid in a liquid .
  • Bromomethane

    • Field : Industrial Chemistry
    • Application Summary : Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br .
    • Methods : This colorless, odorless, nonflammable gas is produced both industrially and biologically .
    • Results : It was used extensively as a pesticide until being phased out by most countries in the early 2000s .

Safety And Hazards

“1-(Bromomethyl)-2-phenoxybenzene” is a strong lachrymator and is also intensely irritating to skin and mucous membranes . Because of these properties, it has been used in chemical warfare, both in combat and in training due to its irritating yet non-lethal nature .

Future Directions

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

1-(bromomethyl)-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRIQBOWLXRKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301668
Record name 1-(Bromomethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-phenoxybenzene

CAS RN

82657-72-5
Record name 1-(Bromomethyl)-2-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82657-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus tribromide (5.5 ml, 57.1 mmol) was added dropwise over a period of 10 min to a solution of 2-phenoxybenzylalcohol (4.08 g, 20.4 mmol) in dioxane (165 ml). The reaction mixture was stirred for 40 min. Another portion of phosphorus tribromide (5.5 ml, 57.1 mmol) was added. The reaction mixture was stirred for 56 hours at room temperature. It was cooled to 0° C. Water (45 ml) was added carefully. The reaction mixture was stirred for 30 min at room temperature. The mixture was extracted with ethyl acetate (100 ml). The ethyl acetate phase was washed with 1 N hydrochloric acid. The combined aqueous layers were extracted with ethyl acetate. The combined organic layers were washed with a saturated aqueous soludtion of sodium hydrogen carbonate (100 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using ethyl acetate/heptane (1:3) as eluent, to give 4.80 g of 2-phenoxybenzyl bromide.
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Synthesis routes and methods II

Procedure details

Add 2-Phenoxy-benzoic acid (1 g, 4.67 mmol), in several portions, to a suspension of Lithium aluminium hydride (372 mg, 9.33 mmol) in dry THF (20 ml) at room temperature and stir. After 1 h, add aqueous 1M HCl dropwise carefully, then pour into H2O and extract three times with Et2O. Combine the organic phases, dry over Na2SO4 and concentrate at vacuum to yield pure (2-Phenoxy-phenyl)-methanol as courless oil. Add aqueous concentrated HBr (16 ml) to a solution of (2-Phenoxy-phenyl)-methanol (900 mg, 4.5 mmol) in CH2Cl2 (5 ml) and stir at room temperature. After 1 h. separate the organic phase and wash the aqueous one with CH2Cl2. Combine organic phases, wash with H2, dry over Na2SO4 and concentrate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with hexane:CH2Cl2, 2:1 to afford 1-Bromomethyl-2-phenoxy-benzene as colourless oil. 1H-NMR (CDCl3, 200 MHz): δ 7.44-7.01 (m, 8H), 6.84 (d, J=1.2 and 8.0 Hz, 1H), 4.60 (s, 2H).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JN Arokianathar, K Kolodziejczak… - Advanced Synthesis …, 2020 - Wiley Online Library
Reaction of Et 3 SiH+KO t Bu with diaryl ethers, sulfides and amines that feature an ortho alkyl group leads to rearrangement products. The rearrangements arise from formation of …
Number of citations: 6 onlinelibrary.wiley.com

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